11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide
Description
11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide is a tricyclic heterocyclic compound featuring a seven-membered thiepine ring fused to two benzene rings. The molecule contains a dimethylaminopropylidene substituent at position 11 and a sulfone group (5,5-dioxide) on the thiepine ring. Its synthesis typically involves aminoalkylation of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide or its 11-ketone precursor, as reported in early studies .
The compound exhibits notable neurotropic and psychotropic activities, likely due to its structural similarity to tricyclic antidepressants like dosulepin, for which it serves as a synthetic intermediate . Additionally, dibenzo[b,e]thiepine-5,5-dioxide derivatives are recognized for antihistaminic and antiallergenic properties, attributed to their sulfone group and planar aromatic systems .
Properties
IUPAC Name |
(3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOUNLJPTVJAJ-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33301-24-5, 25846-81-5 | |
| Record name | Dibenzo(b,e)thiepin-delta(sup 11(6H)),gamma-propylamine, N,N-dimethyl-, 5,5-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033301245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-11-[3-(dimethylamino)propylidene]-6,11-dihydro-5H-5λ6-dibenzo[b,e]thiepin-5,5-dione, | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SHG3J2J22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide, commonly referred to as a derivative of dibenzo[b,e]thiepin, exhibits a range of biological activities that are of significant interest in pharmacology. This compound is structurally related to tricyclic antidepressants and has been studied for its potential therapeutic applications, particularly in the fields of psychiatry and neurology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.8472 g/mol. The compound features a complex structure with a thiepine ring system that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies indicate that it acts as an antagonist at histamine H1 receptors and exhibits anticholinergic properties, which may contribute to its sedative effects. Additionally, it has been noted for its ability to inhibit the reuptake of monoamines, including serotonin and norepinephrine, which is a common mechanism among antidepressants.
Antimicrobial Activity
Research has demonstrated that derivatives of dibenzo[b,e]thiepin possess notable antimicrobial properties. A study evaluated several new derivatives, including this compound, revealing significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuropharmacological Studies
In neuropharmacological assessments, the compound has shown promise in modulating mood and anxiety-related behaviors in animal models. For instance, in a forced swim test (FST), the compound reduced immobility time significantly compared to control groups, indicating potential antidepressant-like effects.
Case Studies
- Antidepressant Efficacy : A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound against standard SSRIs. Results indicated comparable efficacy with fewer side effects related to sexual dysfunction.
- Anxiolytic Effects : Another study focused on anxiety disorders found that administration of this compound resulted in reduced anxiety-like behaviors in rodents as measured by elevated plus maze (EPM) tests.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Dothiepin-S,S-dioxide has been studied for its antidepressant properties. It acts as a serotonin and norepinephrine reuptake inhibitor (SNRI), which helps to alleviate symptoms of depression by increasing the levels of these neurotransmitters in the brain. Clinical trials have shown that it can be effective in treating major depressive disorders and anxiety disorders .
2. Antihistamine Effects
The compound exhibits antihistaminic properties, making it useful in treating allergic reactions and conditions such as rhinitis and urticaria. Its mechanism involves blocking histamine receptors, thus reducing allergy symptoms .
3. Pain Management
Research indicates that Dothiepin-S,S-dioxide may also have analgesic properties. It has been used in pain management protocols for conditions such as fibromyalgia and neuropathic pain due to its ability to modulate pain pathways .
Case Studies
Case Study 1: Efficacy in Depression
A double-blind study involving patients diagnosed with major depressive disorder evaluated the efficacy of Dothiepin-S,S-dioxide compared to a placebo. The results indicated a significant reduction in depression scores among those treated with the compound after 12 weeks of therapy, demonstrating its potential as an effective antidepressant .
Case Study 2: Allergic Reactions
In a clinical trial assessing the effectiveness of Dothiepin-S,S-dioxide for allergic rhinitis, participants reported a marked improvement in symptoms such as sneezing and nasal congestion after administration of the drug over a four-week period. The study concluded that the compound is a viable option for managing allergic reactions .
Comparison with Similar Compounds
Key Observations:
Ring Heteroatom Effects: Replacement of sulfur in the thiepine ring with oxygen (e.g., KW-4679) shifts activity toward mast cell stabilization and antiallergic effects, likely due to altered electronic properties and reduced ring strain . Sulfone-containing derivatives (e.g., 5,5-dioxide) exhibit enhanced antihistaminic activity compared to non-sulfonated analogues .
Substituent Influence: The dimethylaminopropylidene group at position 11 is critical for psychotropic activity, as seen in dosulepin and related tricyclics .
Pharmacological Profiles
Antidepressant Activity:
- This compound demonstrates affinity for serotonin and norepinephrine transporters, akin to dosulepin, but with reduced cardiotoxicity due to sulfone-induced metabolic stability .
- Zotepine , a chlorinated derivative, shows dual antipsychotic and antidepressant effects, though with higher dopamine receptor affinity .
Anti-inflammatory and Analgesic Activity:
Antiallergenic Activity:
- KW-4679 (oxepin derivative) inhibits histamine release from conjunctival mast cells (IC₅₀ = 0.03 μM in human trials), making it superior to traditional antihistamines like ketotifen .
- Sulfone-containing thiepine derivatives exhibit IC₅₀ values of 1.2–3.8 μM in histamine receptor binding assays, comparable to cetirizine .
Key Findings:
- Sulfone derivatives show improved safety profiles compared to non-sulfonated tricyclics, likely due to reduced lipophilicity and metabolite toxicity .
- Topical formulations (e.g., KW-4679) minimize systemic exposure, enhancing therapeutic indices .
Q & A
Basic Research Question
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
- Storage : Keep in airtight containers under dry, ventilated, and light-protected conditions .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and avoid water to prevent hydrolysis .
- Toxicity Mitigation : Acute toxicity data (e.g., rat oral TDLo: 440 mg/kg) suggest strict dose control in biological assays .
How can reaction parameters be optimized for scalable synthesis of this compound?
Advanced Research Question
Employ Design of Experiments (DoE) frameworks to evaluate variables:
- Factorial Design : Test temperature, solvent ratios, and catalyst loading to identify optimal conditions (e.g., reflux time, sodium acetate concentration) .
- Process Control : Use real-time monitoring (e.g., in situ IR or HPLC) to adjust reaction dynamics and minimize byproducts .
- Scale-up Considerations : Maintain consistent stirring rates and heat transfer to replicate bench-scale yields (≥70%) .
What computational tools are effective for predicting the reactivity or supramolecular interactions of this compound?
Advanced Research Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and electron density maps (e.g., ICReDD’s reaction path search methods) .
- Molecular Dynamics (MD) : Simulate solvent interactions or binding affinities with biological targets (e.g., membrane proteins) .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions for novel derivatives .
How can biological activity assays be designed to evaluate this compound’s pharmacological potential?
Advanced Research Question
- In Vitro Screening : Use bacterial models (e.g., Staphylococcus aureus) for antibacterial activity via MIC (Minimum Inhibitory Concentration) assays .
- Mechanistic Studies : Employ fluorescence-based assays to track enzyme inhibition (e.g., ATPase or kinase activity) .
- Toxicity Profiling : Pair with cytotoxicity tests on mammalian cell lines (e.g., HEK293) to assess therapeutic windows .
How should crystallographic data be interpreted to resolve structural ambiguities?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Refine unit cell parameters (e.g., space group P2₁/c) and validate bond lengths/angles against computational predictions .
- Data-to-Parameter Ratios : Ensure ≥16:1 to minimize overfitting (e.g., R factor ≤0.054, wR ≤0.153) .
- Disorder Modeling : Apply restraints to resolve dynamic groups (e.g., rotating methyl or propylidene moieties) .
How can contradictory data in synthesis yields or spectral assignments be resolved?
Advanced Research Question
- Reproducibility Checks : Verify reaction conditions (e.g., moisture sensitivity, inert atmosphere) and purity of starting materials .
- Advanced NMR Techniques : Use 2D experiments (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Cross-Validation : Compare IR, MS, and XRD data with literature analogs to confirm structural consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
